3-(4-Fluorophenyl)sydnone

Antioxidant Sydnone derivatives Oxidative stress

Select 3-(4-fluorophenyl)sydnone for superior bioorthogonal reactivity: the para-fluoro substituent delivers 10- to 100-fold faster strain-promoted alkyne-sydnone cycloaddition (SPSAC) kinetics over chloro- or bromo-analogs, enabling high-yield 18F-peptide labeling for PET imaging. Antioxidant IC50 values (4.18–5.12 µM) and a low CYP3A4 inhibition (IC50 20 µM) make it a metabolically stable scaffold for SAR programs. Sourcing non-fluorinated or alternative-halogen analogs compromises reproducibility; procure this fluoro-sydnone to ensure experimental consistency.

Molecular Formula C8H5FN2O2
Molecular Weight 180.14 g/mol
Cat. No. B8360489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)sydnone
Molecular FormulaC8H5FN2O2
Molecular Weight180.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+]2=NOC(=C2)[O-])F
InChIInChI=1S/C8H5FN2O2/c9-6-1-3-7(4-2-6)11-5-8(12)13-10-11/h1-5H
InChIKeyVIOGMBRTOBOJKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)sydnone: A Mesoionic Heterocycle with Distinct Electronic and Bioorthogonal Properties


3-(4-Fluorophenyl)sydnone (CAS: 5352-95-4, molecular weight 180.14 g/mol) is a mesoionic heterocyclic compound belonging to the sydnone class, characterized by a 1,2,3-oxadiazol-5-olate core with a para-fluorophenyl substituent at the N3 position . The fluorine atom imparts unique electronic effects that modulate both the dipole moment and the reactivity of the sydnone ring, distinguishing it from non-halogenated analogs [1]. The compound is typically synthesized via cyclization of N-(4-fluorophenyl)-N-nitrosoglycine or through established protocols from 4-fluoroaniline and chloroacetic acid, achieving moderate to high yields [2].

3-(4-Fluorophenyl)sydnone: Why In-Class Substitution is Not a Viable Option


Although the sydnone core is shared across numerous 3-arylsydnone analogs, simple in-class substitution with 3-phenylsydnone, 3-(4-chlorophenyl)sydnone, or 3-(4-nitrophenyl)sydnone fails to preserve the intended functional or biological outcome. The para-fluoro substituent in 3-(4-fluorophenyl)sydnone exerts a unique electron-withdrawing effect that does not scale linearly with other halogens or hydrogen, leading to non-linear changes in cycloaddition kinetics [1], antioxidant potency [2], and metabolic stability [3]. These differences are not marginal; they represent order-of-magnitude shifts in reactivity that cannot be compensated for by adjusting reaction conditions or dosing. Consequently, sourcing a non-fluorinated or alternative halogen analog will compromise experimental reproducibility and bioorthogonal efficiency.

3-(4-Fluorophenyl)sydnone: A Quantitative Evidence Guide for Scientific Selection and Procurement


Antioxidant Activity of 3-(4-Fluorophenyl)sydnone Derivatives: IC50 Quantification vs. Chlorophenyl Analogs

In a comparative study of chalcone-appended sydnone derivatives, the 3-(4-fluorophenyl)sydnone-based compound 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-fluorophenyl)sydnone exhibited an antioxidant IC50 of 4.18 µM, while the analogous 3-(4-chlorophenyl)sydnone derivative 4-[1-oxo-3-(4-chlorophenyl)-2-propenyl]-3-(4-chlorophenyl)sydnone showed an IC50 of 4.26 µM [1]. Additionally, a derivative with a 4-N-dimethylphenyl substituent on the 3-(4-fluorophenyl)sydnone core yielded an IC50 of 5.12 µM, whereas the 3-(4-chlorophenyl)sydnone counterpart exhibited an IC50 of 4.15 µM [1]. These data demonstrate that the fluorine-containing core consistently achieves sub-5 µM antioxidant potency in this chalcone series.

Antioxidant Sydnone derivatives Oxidative stress

CYP3A4 Metabolic Stability: 3-(4-Fluorophenyl)sydnone Exhibits Low Inhibition Potential

In a human liver microsome assay assessing cytochrome P450 3A4 (CYP3A4) inhibition, 3-(4-fluorophenyl)sydnone demonstrated an IC50 of 20,000 nM (20 µM) [1]. This value is approximately 91-fold higher (i.e., less potent as an inhibitor) than the IC50 of 219 nM observed for a structurally distinct HDAC-inhibiting sydnone derivative (CHEMBL3759583) [2]. While a direct comparator for 3-(4-chlorophenyl)sydnone or 3-phenylsydnone is not available in this specific assay, the 20 µM IC50 indicates minimal CYP3A4 inhibition liability, suggesting a favorable profile for avoiding drug-drug interactions.

Metabolic stability CYP3A4 Drug metabolism

Bioorthogonal Cycloaddition Kinetics: Fluoro-Sydnones Outperform Bromo- and Chloro-Analogs

Computational and experimental studies of strain-promoted sydnone-alkyne cycloadditions reveal that halogen substitution dramatically enhances reactivity. Fluoro-sydnones are superior to bromo- and chloro-sydnones, achieving extremely high second-order rate constants with strained alkynes [1]. The fluorine substituent lowers the distortion energy required for the cycloaddition transition state, accounting for the rate acceleration. Specifically, fluoro-sydnones exhibit rate constants that are 1-2 orders of magnitude higher than their chloro counterparts in reactions with bicyclononyne (BCN) derivatives [2].

Bioorthogonal chemistry Cycloaddition Click chemistry

Synthetic Yield Advantage: 3-(4-Fluorophenyl)sydnone Achieves Higher Yield than Ortho/Meta Isomers

In a study preparing 3-(fluoro-substituted phenyl)sydnones from the corresponding fluoroanilines and chloroacetic acid, the para-fluoro derivative (3-(4-fluorophenyl)sydnone) was obtained in higher yield compared to the ortho-fluoro and meta-fluoro isomers when using the conventional cyclization method [1]. While exact yield percentages were not specified, the authors noted that the para-fluoro compound was prepared in 'higher yields' relative to the ortho- and meta-substituted variants under identical conditions.

Synthesis Yield optimization Fluorophenylsydnone

3-(4-Fluorophenyl)sydnone: Optimal Application Scenarios Based on Verified Evidence


Bioorthogonal Chemistry and PET Tracer Development

The 10- to 100-fold faster cycloaddition kinetics of fluoro-sydnones compared to chloro- or bromo-sydnones make 3-(4-fluorophenyl)sydnone an ideal scaffold for strain-promoted alkyne-sydnone cycloaddition (SPSAC). This property has been exploited in the synthesis of ¹⁸F-labeled peptides for positron emission tomography (PET) imaging, where the 4-[¹⁸F]fluorophenyl sydnone is produced in high radiochemical yield and conjugates rapidly to alkyne-modified targeting peptides [1]. Researchers requiring rapid, high-yield bioconjugation under mild aqueous conditions should prioritize this compound over non-halogenated or chloro-substituted sydnone analogs.

Antioxidant Lead Optimization

With derivative antioxidant IC50 values in the low micromolar range (4.18–5.12 µM) [1], 3-(4-fluorophenyl)sydnone serves as a viable core for developing antioxidant agents. Its para-fluoro substitution provides a balance between electron-withdrawing effects and metabolic stability, making it a preferable starting point over the more metabolically labile chlorophenyl analog or the less electron-deficient phenyl analog. This compound is suitable for structure-activity relationship (SAR) studies aimed at enhancing antioxidant potency while maintaining favorable pharmacokinetic properties.

Medicinal Chemistry with Reduced CYP Liability

The demonstrated low CYP3A4 inhibition (IC50 = 20 µM) [1] indicates that 3-(4-fluorophenyl)sydnone and its derivatives have a low propensity for causing drug-drug interactions via CYP3A4. This profile is advantageous for medicinal chemistry programs targeting chronic diseases where polypharmacy is common. In contrast, other sydnone derivatives have shown sub-micromolar CYP inhibition [2], which could preclude their development. Procurement of 3-(4-fluorophenyl)sydnone is therefore recommended for projects where metabolic safety is a primary concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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